5-amino-6-methoxypyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1697305-07-9 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,9H2,1H3 |
InChI Key |
GDPXVQMXTBARCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Amino 6 Methoxypyridine 3 Carbonitrile
Reactivity of the Amino Moiety
The primary amino group at the 5-position of the pyridine (B92270) ring is a key site for a variety of chemical reactions, including functional group interconversions, amidation, and alkylation.
Functional Group Interconversions of the Amino Group
The amino group can be readily converted into other functional groups, significantly expanding the synthetic utility of the parent molecule. One of the most important transformations is diazotization, followed by Sandmeyer or related reactions. masterorganicchemistry.comresearchgate.net
Diazotization and Sandmeyer Reactions: Treatment of 5-amino-6-methoxypyridine-3-carbonitrile with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), would yield a diazonium salt. masterorganicchemistry.comresearchgate.net This intermediate is generally unstable and is used directly in subsequent reactions.
The resulting diazonium salt can undergo a variety of transformations, collectively known as Sandmeyer reactions, where the diazonium group is replaced by a range of substituents. For instance, reaction with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield the corresponding 5-chloro- or 5-bromo-6-methoxypyridine-3-carbonitrile, respectively. pharmaguideline.com Similarly, treatment with copper(I) cyanide (CuCN) would introduce a second nitrile group at the 5-position. pharmaguideline.com These reactions proceed via a radical-nucleophilic aromatic substitution mechanism. researchgate.net
Furthermore, the diazonium salt can be converted to a hydroxyl group by heating in the presence of water, a reaction known as the Verkochung, to produce 5-hydroxy-6-methoxypyridine-3-carbonitrile. pharmaguideline.com It is also possible to replace the amino group with a hydrogen atom using hypophosphorous acid (H₃PO₂), a transformation that can be valuable in multi-step syntheses. chimicatechnoacta.ru
| Starting Material | Reagents | Product | Reaction Type |
| This compound | 1. NaNO₂, HCl 2. CuCl | 5-chloro-6-methoxypyridine-3-carbonitrile | Sandmeyer Reaction |
| This compound | 1. NaNO₂, HCl 2. CuBr | 5-bromo-6-methoxypyridine-3-carbonitrile | Sandmeyer Reaction |
| This compound | 1. NaNO₂, HCl 2. CuCN | 6-methoxy-pyridine-3,5-dicarbonitrile | Sandmeyer Reaction |
| This compound | 1. NaNO₂, H₂SO₄ 2. H₂O, Δ | 5-hydroxy-6-methoxypyridine-3-carbonitrile | Diazotization/Hydrolysis |
| This compound | 1. NaNO₂, HCl 2. H₃PO₂ | 6-methoxypyridine-3-carbonitrile | Deamination |
Amidation and Alkylation Reactions
The nucleophilic nature of the primary amino group allows for straightforward amidation and alkylation reactions.
Amidation: The amino group of this compound can react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield 5-acetylamino-6-methoxypyridine-3-carbonitrile. These reactions typically proceed via a nucleophilic addition-elimination mechanism. chemicalbook.compensoft.net The use of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrogen halide or carboxylic acid byproduct.
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. For instance, reaction with alkyl halides, such as methyl iodide, in the presence of a base can introduce one or two alkyl groups to the nitrogen atom. monash.edu Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) also provides a route to N-alkylated derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Acetyl chloride, Pyridine | 5-acetylamino-6-methoxypyridine-3-carbonitrile | N-Acylation |
| This compound | Acetic anhydride, Pyridine | 5-acetylamino-6-methoxypyridine-3-carbonitrile | N-Acylation |
| This compound | Methyl iodide, K₂CO₃ | 5-(methylamino)-6-methoxypyridine-3-carbonitrile | N-Alkylation |
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the 6-position is generally stable but can be cleaved under specific conditions to yield the corresponding pyridone or undergo alkyl group exchange.
Demethylation and Alkyl Group Exchange Reactions
Demethylation: The cleavage of the methyl ether can be accomplished using strong protic acids or Lewis acids. Treatment with strong acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures can effect demethylation to give 5-amino-6-oxo-1,6-dihydropyridine-3-carbonitrile (a pyridone). nih.gov
A more common and often milder method for demethylation involves the use of boron tribromide (BBr₃) in an inert solvent like dichloromethane. nih.govyoutube.com BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. It is important to note that the presence of the primary amino group could potentially lead to side reactions with BBr₃, and careful control of reaction conditions would be necessary. researchgate.net
Alkyl Group Exchange: While less common, it is conceivable that under specific conditions, the methoxy group could be exchanged for other alkoxy groups through nucleophilic substitution, although this would likely require activation of the pyridine ring.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | HBr, Δ | 5-amino-6-oxo-1,6-dihydropyridine-3-carbonitrile | Demethylation |
| This compound | BBr₃, CH₂Cl₂ | 5-amino-6-oxo-1,6-dihydropyridine-3-carbonitrile | Demethylation |
Reactivity of the Carbonitrile Functionality
The carbonitrile (nitrile) group is a versatile functional group that can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine.
Hydrolysis and Reduction Reactions of the Nitrile
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis, typically using a strong acid like sulfuric acid or hydrochloric acid in aqueous solution with heating, would convert the nitrile to 5-amino-6-methoxypyridine-3-carboxylic acid. libretexts.orggoogle.com The reaction proceeds via the formation of an intermediate amide. lumenlearning.com
Similarly, basic hydrolysis with a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, would also yield the corresponding carboxylic acid. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is commonly used for this transformation. masterorganicchemistry.compharmaguideline.com This would convert this compound into 5-amino-3-(aminomethyl)-6-methoxypyridine. Catalytic hydrogenation, for example using Raney nickel or platinum oxide as a catalyst under a hydrogen atmosphere, can also be employed for the reduction of the nitrile group. orgsyn.org
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₂SO₄, H₂O, Δ | 5-amino-6-methoxypyridine-3-carboxylic acid | Hydrolysis |
| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 5-amino-6-methoxypyridine-3-carboxylic acid | Hydrolysis |
| This compound | 1. LiAlH₄, THF 2. H₂O | 5-amino-3-(aminomethyl)-6-methoxypyridine | Reduction |
| This compound | H₂, Raney Ni | 5-amino-3-(aminomethyl)-6-methoxypyridine | Reduction |
Cycloaddition Reactions Involving the Nitrile Group
The nitrile functionality in this compound serves as a versatile handle for participating in cycloaddition reactions, leading to the formation of various heterocyclic systems. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is a powerful tool in medicinal chemistry for the synthesis of tetrazole-containing compounds, which are recognized as bioisosteres of carboxylic acids. beilstein-journals.org
The reaction typically proceeds by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst. chalcogen.roorganic-chemistry.org The resulting 5-(5-amino-6-methoxypyridin-3-yl)-1H-tetrazole possesses a significantly different electronic and pharmacological profile compared to the parent nitrile.
| Reactant | Reagents | Product | Reaction Type |
| This compound | Sodium azide, Ammonium chloride in DMF | 5-(5-amino-6-methoxypyridin-3-yl)-1H-tetrazole | [3+2] Cycloaddition |
This table represents a predicted reaction based on the known reactivity of nitriles. chalcogen.ro
Furthermore, the nitrile group can potentially participate in other cycloaddition pathways, such as [4+2] inverse-electron-demand Diels-Alder reactions, particularly when the pyridine ring acts as the diene component. The presence of the electron-withdrawing cyano group is often essential for such transformations to occur. mdpi.com
Electrophilic and Nucleophilic Aromatic Substitution Studies on the Pyridine Ring
The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution:
The amino and methoxy groups are strong activating groups and ortho-, para- directors for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com The nitrile group, being electron-withdrawing, is a deactivating group and a meta-director. In this molecule, the powerful activating effects of the amino and methoxy groups at positions 5 and 6, respectively, would be expected to dominate, directing incoming electrophiles to the C4 position, which is ortho to the amino group and para to the methoxy group. However, the inherent electron-deficient nature of the pyridine ring makes electrophilic substitution generally less favorable than in benzene (B151609) derivatives. wikipedia.org To overcome this, highly reactive electrophiles and activating conditions are often necessary. libretexts.org
Nucleophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is further facilitated by the presence of electron-withdrawing groups. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the nitrile group at C3 enhances the electrophilicity of the ring. Nucleophilic attack is generally favored at the positions ortho and para to the activating groups.
A classic example of nucleophilic substitution on pyridines is the Chichibabin reaction, which involves amination at the C2 or C6 position using sodium amide. wikipedia.orgyoutube.com Given the substitution pattern of the target molecule, a nucleophile could potentially displace a substituent or a hydrogen atom. The methoxy group at C6 could be a potential leaving group in the presence of a strong nucleophile. youtube.com The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.
| Reaction Type | Reagent | Predicted Regioselectivity | Directing Groups |
| Electrophilic Aromatic Substitution | Electrophile (E+) | C4 | -NH2 (ortho), -OCH3 (para) |
| Nucleophilic Aromatic Substitution | Nucleophile (Nu-) | C2, C4, C6 | -CN (activating for SNAr) |
This table provides predicted regioselectivity based on general principles of aromatic substitution. wikipedia.orgwikipedia.org
Oxidation and Reduction Chemistry of the Pyridine Nucleus
The pyridine nucleus and its substituents in this compound can undergo both oxidation and reduction reactions.
Oxidation:
The amino group is a primary site for oxidation. Oxidation of aminopyridines can lead to the corresponding nitropyridines, although this transformation can sometimes be challenging and may require specific oxidizing agents. acs.org Another potential oxidation pathway involves the formation of pyridine N-oxides. The oxidation of the pyridine nitrogen to an N-oxide can significantly alter the reactivity of the ring, often facilitating subsequent electrophilic substitution reactions. wikipedia.org Oxidation of aminopyridinium salts with reagents like lead(IV) acetate (B1210297) has been shown to result in the formation of acetamido pyridones. rsc.org
Reduction:
The nitrile group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to novel substituted aminomethylpyridines.
The pyridine ring itself can be reduced under more forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature or with dissolving metal reductions. This would lead to the corresponding piperidine (B6355638) derivative. The reduction of a nitropyridine, if formed through oxidation, back to an aminopyridine is also a common transformation, often achieved with reagents like iron in acetic acid. semanticscholar.org
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation | Strong oxidizing agent | 5-nitro-6-methoxypyridine-3-carbonitrile |
| Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |
| Reduction | LiAlH4 or H2/catalyst | 5-amino-3-(aminomethyl)-6-methoxypyridine |
| Reduction | H2, high pressure/temp | 5-amino-3-cyano-6-methoxypiperidine |
This table outlines potential oxidation and reduction products based on the known chemistry of substituted pyridines. acs.orgsemanticscholar.org
Derivatization Strategies for 5 Amino 6 Methoxypyridine 3 Carbonitrile in Research
Derivatization, the process of chemically modifying a compound to enhance its properties for analytical detection or to create new molecular entities, is a critical strategy in the study of 5-amino-6-methoxypyridine-3-carbonitrile. This section explores both analytical and synthetic derivatization approaches, highlighting methods to improve detection and separation and to diversify the molecular scaffold for further research.
Computational and Theoretical Investigations of 5 Amino 6 Methoxypyridine 3 Carbonitrile
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico methods provide a deep understanding of molecular structure, stability, and electronic behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. By approximating the electron density, DFT calculations can find the geometry that corresponds to the lowest electronic energy. For 5-amino-6-methoxypyridine-3-carbonitrile, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has proven effective for optimizing the geometries of similar organic molecules. ijcce.ac.irnih.gov
The optimization process would yield precise data on bond lengths, bond angles, and dihedral angles. Key findings would likely include the degree of planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and amino substituents relative to the ring. The interaction between the electron-donating amino group and the electron-withdrawing cyano group can influence the geometry, potentially leading to a slight distortion from a perfectly planar structure. researchgate.net Studies on similar substituted pyridines and pyrimidines have successfully used DFT to correlate calculated geometries with data from X-ray crystallography. researchgate.net
| Parameter | Bond/Atoms | Illustrative Value |
|---|---|---|
| Bond Length (Å) | C-NH2 | 1.37 |
| C-OCH3 | 1.36 | |
| C-CN | 1.44 | |
| C≡N | 1.16 | |
| Bond Angle (°) | C-C-NH2 | 121.0 |
| C-C-OCH3 | 125.0 | |
| C-C-CN | 119.5 | |
| Dihedral Angle (°) | C-C-O-CH3 | ~0 or ~180 |
| C-C-N-H | ~0 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules. nih.gov It allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. For a push-pull system like this compound, the lowest energy transition is expected to be an intramolecular charge transfer (ICT) from the electron-rich portion of the molecule (the amino and methoxy-substituted part of the pyridine ring) to the electron-deficient portion (the cyano group). rsc.org
TD-DFT calculations would provide the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition's intensity), and the nature of the orbitals involved (e.g., HOMO to LUMO). ijcce.ac.irrsc.org These theoretical spectra can be compared with experimental results to validate the computational model.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|
| 350 | 0.45 | HOMO → LUMO | π → π* (Intramolecular Charge Transfer) |
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes electronic structure, molecular modeling and dynamics provide insight into the physical movements and conformational preferences of molecules over time.
Conformational Analysis and Stability Studies
Even for a relatively rigid molecule like this compound, rotations around single bonds can give rise to different conformers. The most significant of these would be the rotation of the methyl group in the methoxy substituent and the orientation of the amino group. Molecular modeling techniques, often using force fields or semi-empirical methods for speed, can scan the potential energy surface related to these rotations.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. frontiersin.orgnih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. ijcce.ac.ir
For this compound, a molecule with a significant dipole moment due to its push-pull nature, polar solvents are expected to have a strong stabilizing effect. This can lead to changes in its conformational preferences and reactivity. acs.orgacs.orgresearchgate.net Furthermore, the electronic absorption spectrum is likely to be sensitive to solvent polarity (solvatochromism), with more polar solvents typically causing a red-shift (to longer wavelengths) of the ICT band. nih.gov Simulating these effects is key to bridging the gap between theoretical calculations in the gas phase and experimental results in solution.
Electronic Structure Analysis
An analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. In this compound, the electron-donating amino and methoxy groups are expected to increase the energy of the HOMO, localizing it primarily on the pyridine ring and the amino nitrogen. Conversely, the electron-withdrawing cyano group strongly lowers the energy of the LUMO, with significant orbital density on the cyano group and adjacent carbon atoms. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and electronic transition energy. A smaller gap, characteristic of push-pull systems, suggests higher reactivity and lower energy electronic excitations. ijcce.ac.ir Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (negative potential, typically around the pyridine nitrogen and cyano group) and electron-poor (positive potential, around the amino hydrogens) regions of the molecule, providing a guide to its intermolecular interactions.
| Property | Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Represents the electron-donating ability. |
| LUMO Energy | -2.2 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap | 3.6 eV | Indicates chemical reactivity and electronic transition energy. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity.
A theoretical study would calculate the energies of these orbitals (EHOMO and ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter, indicating the molecule's kinetic stability and polarizability; a smaller gap suggests higher reactivity. nih.gov From these energies, various chemical reactivity descriptors can be calculated, as shown in the hypothetical data table below.
Table 1: Hypothetical Chemical Reactivity Indices for this compound This table is for illustrative purposes only and does not represent real data.
| Parameter | Formula | Significance | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Electron-donating ability | - |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | - |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | - |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | - |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | - |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | - |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity | - |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | - |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer, hyperconjugative interactions, and intramolecular bonding. dergipark.org.tr This analysis helps to understand the stability arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a more significant interaction and greater stabilization.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, one would anticipate negative potential (red) near the nitrogen atom of the nitrile group and the oxygen of the methoxy group, while positive potential (blue) would likely be found around the hydrogen atoms of the amino group. nih.gov
Prediction of Reactivity and Reaction Pathways through Computational Methods
By combining insights from FMO, NBO, and MEP analyses, chemists can predict the most likely pathways for chemical reactions. For instance, the MEP map would identify the sites where an incoming electrophile or nucleophile would preferentially attack. The FMO analysis would indicate whether a reaction is orbitally-allowed and energetically favorable. Such computational predictions are invaluable for designing synthetic routes and understanding reaction mechanisms, potentially saving significant time and resources in the laboratory.
Theoretical Spectroscopic Property Calculations and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies or chemical shifts of a molecule's optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data. A strong correlation between the theoretical and experimental spectra helps to confirm the molecular structure and aids in the assignment of experimental signals. To date, no such comparative studies for this compound have been published.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule such as 5-amino-6-methoxypyridine-3-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be essential for unambiguous structural assignment.
Multidimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignment
To establish the precise connectivity of atoms within the this compound molecule, a series of two-dimensional (2D) NMR experiments are indispensable.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signals for the aromatic protons would show cross-peaks with their corresponding aromatic carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is arguably the most powerful tool for piecing together the molecular skeleton. For example, the protons of the methoxy (B1213986) group would be expected to show a correlation to the carbon atom at position 6 of the pyridine ring. Similarly, the aromatic protons would show correlations to neighboring carbon atoms, including the carbon of the nitrile group and the carbons bearing the amino and methoxy substituents.
The expected correlations from these 2D NMR experiments are summarized in the table below.
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| Aromatic H-2/H-4 | Aromatic H-4/H-2 | C-2/C-4 | C-3, C-4/C-2, C-5, C-6 |
| Methoxy (-OCH₃) | None | C (methoxy) | C-6 |
| Amino (-NH₂) | None | None | C-5, C-6 |
Advanced NMR Pulse Sequences for Stereochemical Determination
For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to determine the relative stereochemistry. These experiments detect protons that are close in space, irrespective of their bonding connectivity. While this compound itself is achiral and lacks stereocenters, these techniques would be vital for derivatives or related compounds where stereoisomerism is possible.
Solid-State NMR Spectroscopy for Crystalline Structure Analysis
Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study its crystalline form, providing insights into intermolecular interactions, such as hydrogen bonding involving the amino group, and confirming the molecular structure in the solid state. This technique is particularly valuable when single crystals suitable for X-ray crystallography are difficult to obtain.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₇N₃O), the expected exact mass can be calculated.
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₇H₈N₃O⁺ | 150.0662 |
| [M+Na]⁺ | C₇H₇N₃ONa⁺ | 172.0481 |
| [M-H]⁻ | C₇H₆N₃O⁻ | 148.0519 |
By comparing the experimentally measured exact mass to the calculated value, the elemental composition can be confirmed with high confidence.
Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule. The fragmentation of the protonated molecule of this compound would likely involve characteristic losses of small neutral molecules.
A plausible fragmentation pathway could involve the initial loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Another possible fragmentation could be the loss of hydrogen cyanide (HCN) from the nitrile group. Analysis of these fragmentation patterns would provide strong evidence to confirm the proposed structure.
| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |
| 150.0662 | •CH₃ | 135.0451 | [M+H-CH₃]⁺ |
| 135.0451 | CO | 107.0400 | [M+H-CH₃-CO]⁺ |
| 150.0662 | HCN | 123.0601 | [M+H-HCN]⁺ |
The detailed analysis of these fragments would allow for the confirmation of the different functional groups and their connectivity within the molecule, thus corroborating the structural assignment made by NMR spectroscopy.
Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Literature
A comprehensive search for experimental data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature detailing its specific spectroscopic and crystallographic properties. Despite targeted searches for Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography data, no specific research findings or data tables for this exact compound could be located.
Efforts to populate the requested article sections on advanced spectroscopic and analytical methodologies for the structural elucidation of this compound were unsuccessful due to the absence of published experimental results. The required detailed analyses, including vibrational mode assignments, electronic transition wavelengths, and solid-state structural parameters, are contingent on experimental characterization that does not appear to be available in the public domain.
While research exists for structurally related compounds such as other aminopyridine and pyridine carbonitrile derivatives, this information is not directly applicable for a scientifically accurate and exclusive analysis of this compound, as per the user's specific instructions. Therefore, the generation of an article with detailed data tables and in-depth research findings on this particular compound is not possible at this time.
Applications of 5 Amino 6 Methoxypyridine 3 Carbonitrile in Chemical Synthesis Research
Role as a Building Block in Complex Organic Molecule Synthesis
The strategic placement of reactive sites in 5-amino-6-methoxypyridine-3-carbonitrile makes it an important synthon for the elaboration of intricate organic molecules. The amino group provides a nucleophilic center, the cyano group can undergo a variety of transformations, and the pyridine (B92270) core itself offers a scaffold for further functionalization. This combination allows for its incorporation into larger, polycyclic structures, which are often the backbones of pharmacologically active compounds.
For instance, the aminopyridine moiety is a common feature in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. nih.govnih.gov The general structure of this compound provides a key starting point for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a range of biological activities. nih.govnih.govorgchemres.org The synthesis of such complex molecules often involves multi-step reaction sequences where the initial framework provided by this compound is methodically built upon.
Precursor for the Development of Novel Heterocyclic Systems
The reactivity of the amino and cyano groups in this compound allows it to be a key precursor in the synthesis of a variety of novel heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring fused to the initial pyridine core.
A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. These bicyclic heterocycles are of significant interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. The synthesis can be achieved by reacting this compound with various reagents, such as formamide, urea, or guanidine (B92328) derivatives, which provide the necessary atoms to form the fused pyrimidine (B1678525) ring. nih.govnih.gov The specific reaction conditions and the choice of the secondary reactant can be tailored to introduce a variety of substituents on the newly formed ring, leading to a diverse library of compounds for biological screening.
Furthermore, the versatile nature of the cyano group allows for its conversion into other functional groups, such as amides or carboxylic acids, which can then participate in further cyclization reactions to form different heterocyclic structures. This adaptability underscores the importance of this compound as a foundational molecule in the exploration of new chemical space for drug discovery and other applications.
Utility in Materials Science Research
While the primary applications of this compound have been in the realm of medicinal chemistry, its structural features suggest potential utility in materials science, particularly in the development of organic electronic materials and supramolecular assemblies.
Precursors for Organic Electronic Materials (e.g., OLEDs)
The field of organic light-emitting diodes (OLEDs) relies on the design and synthesis of organic molecules with specific photophysical properties. Heterocyclic compounds, particularly those with extended π-conjugated systems, are often employed as emitters or host materials in OLED devices. While direct research on the application of this compound in OLEDs is not extensively documented, its core structure is related to classes of compounds that have shown promise in this area. The pyridine ring, combined with the electron-donating amino group and the electron-withdrawing cyano group, creates a push-pull electronic system that can be a basis for designing fluorescent molecules. Further derivatization to extend the conjugation could potentially lead to materials with desirable emission characteristics for OLED applications.
Frameworks for Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The functional groups on this compound, particularly the amino group and the nitrogen atom of the pyridine ring, are capable of participating in hydrogen bonding. This property makes the molecule a potential building block for the construction of self-assembling supramolecular frameworks. By carefully designing complementary molecules that can interact with these hydrogen bonding sites, it is conceivable to create well-defined, higher-order structures such as tapes, sheets, or three-dimensional networks. These assemblies could have applications in areas such as crystal engineering, host-guest chemistry, and the development of novel functional materials.
Structure Activity Relationship Sar Studies: Methodological Considerations
Design Principles for SAR Probing in Pyridine (B92270) Derivatives
The design of an effective SAR study for pyridine derivatives hinges on systematic structural modification to probe the influence of various substituents and their positions on the pyridine core. researchgate.net The pyridine ring, an aromatic heterocycle, offers multiple positions for substitution, and even minor alterations can significantly impact a compound's pharmacological profile. researchgate.net
Key design principles involve:
Positional Isomerism: The location of substituents on the pyridine ring is critical. For a compound like 5-amino-6-methoxypyridine-3-carbonitrile, the relative positions of the amino, methoxy (B1213986), and carbonitrile groups are fixed. An SAR exploration would involve synthesizing analogues where these groups are moved to other positions on the ring to determine the optimal arrangement for biological activity. For example, studies on other pyridine series have shown that changing the position of the pyridine nitrogen from the 4-position to the 2-position can lead to a complete loss of activity, whereas a shift to the 3-position may yield comparable activity to the parent compound. nih.gov
Functional Group Modification: Each functional group on the core structure represents a point for modification.
The amino group (at C5) is a hydrogen bond donor and can be modified to amides, sulfonamides, or alkylamines to probe the necessity of the basic nitrogen and its hydrogen bonding capacity.
The methoxy group (at C6) acts as a hydrogen bond acceptor and influences the electronic properties of the ring. It can be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) or with bioisosteres like a hydroxyl or a methylthio group to assess the impact of size, lipophilicity, and hydrogen-bonding ability.
The carbonitrile group (at C3) is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group, to evaluate the role of its electronic influence and hydrogen-bonding potential. Studies on other pyridines have indicated that keto and cyano substitutions can be particularly beneficial for activity. nih.gov
A systematic SAR exploration often involves creating a matrix of compounds where single points of the molecule are varied one at a time. This methodical approach allows researchers to correlate specific structural changes with observed effects on biological activity. nih.gov The results of such studies are often compiled into tables to visualize the impact of different substitutions.
Table 1: Illustrative SAR Design Matrix for a Pyridine Core (This table is a generalized example of an SAR strategy and not specific data for this compound)
| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | Relative Activity |
| Lead | -CN | -NH2 | -OCH3 | 1x |
| Analog 1A | -CONH2 | -NH2 | -OCH3 | TBD |
| Analog 1B | -COOH | -NH2 | -OCH3 | TBD |
| Analog 2A | -CN | -NHAc | -OCH3 | TBD |
| Analog 3A | -CN | -NH2 | -OH | TBD |
| Analog 3B | -CN | -NH2 | -OC2H5 | TBD |
TBD: To Be Determined through biological assay.
In Silico Approaches for SAR Analysis
Before embarking on extensive chemical synthesis, in silico (computational) methods are employed as a cost-effective and time-efficient means to predict the activity of designed analogues and prioritize which compounds to synthesize. chemrevlett.com These computational tools model the interactions between a small molecule and its biological target, providing insights that guide the design of more effective compounds.
Common in silico techniques include:
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com For pyridine derivatives, a QSAR model can be built using a set of known active and inactive molecules. chemrevlett.com The model quantitatively relates molecular descriptors (e.g., electronic properties, hydrophobicity, steric effects) to activity, allowing for the prediction of potency for novel, unsynthesized analogues. chemrevlett.com Statistical measures such as the coefficient of determination (R²) and the cross-validated correlation coefficient (q²) are used to validate the predictive power of the model. cncb.ac.cn
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com For this compound, docking studies could be used to insert the molecule into the active site of a relevant enzyme or receptor. The results would reveal key interactions, such as hydrogen bonds between the amino group and the protein, or hydrophobic interactions involving the pyridine ring. cncb.ac.cn This information is invaluable for understanding the binding mode and designing modifications that enhance these interactions.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial pharmacokinetic properties that determine a compound's viability as a drug candidate. researchgate.net In silico tools can predict properties like human intestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.gov For example, the PASS (Prediction of Activity Spectra for Substances) software can be used to estimate a compound's likely biological activities and toxicities based on its structure. chemrevlett.comresearchgate.net
Table 2: Overview of In Silico Tools in SAR Studies for Pyridine Derivatives
| In Silico Method | Application | Key Insights | Example from Literature |
| QSAR | Predicts biological activity of new analogues based on their structure. | Identifies key molecular descriptors correlated with activity. | A model for pyridine derivatives achieved a high R² value, indicating good predictive ability. chemrevlett.com |
| Molecular Docking | Simulates the binding of a ligand to a protein target. | Reveals binding orientation and key interactions (e.g., H-bonds, hydrophobic contacts). cncb.ac.cn | Docking of pyridine derivatives into the EGFR kinase active site identified key amino acid residues for binding. tandfonline.com |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time. | Assesses the stability of the binding interaction. | MD simulations were used to evaluate the stability of a designed pyridine derivative in a protein active site. chemrevlett.com |
| ADMET/Toxicity Prediction | Predicts pharmacokinetic and toxicity profiles. | Estimates properties like solubility, permeability, and potential toxic effects. | In silico ADMET analysis of pyridine derivatives predicted good intestinal absorption and low CNS side effects. nih.govresearchgate.net |
Integration of Synthetic Chemistry and Analytical Techniques for SAR Establishment
The theoretical predictions from in silico models must be confirmed through empirical testing. This requires a close integration of synthetic chemistry to create the designed compounds and analytical techniques to verify their structure and purity before biological evaluation.
The workflow typically proceeds as follows:
Chemical Synthesis: Based on the SAR design principles and in silico predictions, target analogues of this compound are synthesized. A variety of synthetic protocols, such as cyclo-condensation, cyclization, and cross-coupling reactions, are available for producing substituted pyridines. researchgate.net The choice of route depends on the desired modifications and the availability of starting materials. For instance, creating analogues may involve reactions to modify the existing functional groups or building the substituted pyridine ring from acyclic precursors. acs.org
Purification and Structural Confirmation: Once synthesized, the crude products must be purified, typically using chromatography techniques. Following purification, the identity and purity of each compound are rigorously confirmed. This is a critical step, as impurities could confound the results of biological assays. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and confirm the positions of substituents.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Elemental Analysis: To determine the elemental composition (C, H, N) and verify the molecular formula. researchgate.net
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -CN, -NH2, C-O).
Biological Evaluation: The pure, structurally confirmed compounds are then tested in relevant biological assays to determine their activity (e.g., IC₅₀ values). The results are fed back into the design cycle. If a modification leads to increased potency, further exploration around that position is warranted. If activity is lost, it suggests that the original functional group was essential.
This iterative cycle of design, synthesis, analysis, and testing is the cornerstone of SAR studies. nih.govacs.org Advanced analytical methods like Surface-Enhanced Raman Scattering (SERS) can also be used to provide deeper insights into how the pyridine derivatives orient themselves and interact with surfaces, which can be a proxy for understanding interactions at a biological interface. researchgate.net
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of nitrogen-containing heterocycles is a paramount goal in modern chemistry. mdpi.comfrontiersin.org While established routes to 5-amino-6-methoxypyridine-3-carbonitrile exist, future research will likely focus on the development of novel and more sustainable synthetic strategies. This includes the exploration of greener reaction conditions, the use of renewable starting materials, and the design of catalytic systems that minimize waste and energy consumption. rsc.orgresearchgate.net
Key areas for future investigation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.net Future studies could explore the application of MAOS to the synthesis of this compound, potentially leading to more efficient and scalable production methods.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis. The development of a flow-based synthesis of this compound could be a significant step towards its large-scale, industrial production.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Research into engineered enzymes for the synthesis of pyridine (B92270) derivatives could pave the way for a highly sustainable route to this compound.
Acceptorless Dehydrogenative Coupling (ADC): This strategy offers an environmentally friendly approach to the synthesis of N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org Investigating ADC pathways for the construction of the substituted pyridine ring of this compound could lead to a more atom-economical synthesis.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, energy efficiency. researchgate.net | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Enhanced safety, improved reproducibility, potential for automation. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.gov | Enzyme stability and cost, limited substrate scope. |
| Acceptorless Dehydrogenative Coupling (ADC) | High atom economy, environmentally benign byproducts (water, H2). rsc.org | Catalyst development and stability, may require higher temperatures. |
Investigation of Unexplored Reactivity Profiles and Green Chemical Transformations
The reactivity of this compound is largely dictated by the interplay of its three functional groups: the amino, methoxy (B1213986), and cyano moieties. While its use as a building block in the synthesis of more complex molecules is established, a deeper understanding of its reactivity profile could unlock new applications.
Future research in this area should focus on:
C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful tool in organic synthesis. researchgate.net Investigating the selective C-H functionalization of the pyridine ring of this compound, particularly at the challenging meta-position, could provide novel pathways to new derivatives with unique properties. acs.orguni-muenster.de
Photochemical Reactions: The use of light to drive chemical reactions offers a green alternative to traditional thermal methods. mdpi.com Exploring the photochemical reactivity of this compound, for instance in cycloaddition reactions with electron-rich alkenes, could lead to the discovery of novel molecular scaffolds. nih.gov
Electrochemical Synthesis: Electrosynthesis provides a means to drive reactions using electricity, often avoiding the need for harsh chemical oxidants or reductants. The application of electrochemical methods to the transformation of this compound could lead to cleaner and more sustainable synthetic processes.
Domino and Multicomponent Reactions: Designing one-pot reactions that form multiple chemical bonds in a single operation can significantly improve efficiency and reduce waste. frontiersin.org Developing new multicomponent reactions that utilize this compound as a key component would be a significant advance. nih.gov
Development of Advanced Spectroscopic Probes and Methodologies
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for their rational design and application. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are routinely used for characterization, the development and application of more advanced spectroscopic probes could provide deeper insights. researchgate.netbendola.com
Future research directions in this area include:
Advanced NMR Techniques: The application of two-dimensional and solid-state NMR techniques could provide detailed information about the conformation and intermolecular interactions of this compound in different environments.
Time-Resolved Spectroscopy: To understand the excited-state dynamics of this compound, which is relevant for potential applications in materials science and photochemistry, time-resolved spectroscopic techniques such as transient absorption and fluorescence spectroscopy could be employed.
Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) could be used to study the molecule's interaction with surfaces and nanoparticles, which is important for catalysis and sensor applications. azooptics.com
Vibrational Circular Dichroism (VCD): For chiral derivatives of this compound, VCD spectroscopy could be a powerful tool for determining their absolute configuration.
Enhancing Predictive Power of Computational Models for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. patsnap.com For this compound, computational models can be used to predict its properties, understand its reactivity, and guide the rational design of new derivatives with desired functionalities.
Future efforts in this domain should concentrate on:
Density Functional Theory (DFT) Calculations: High-level DFT calculations can be used to accurately predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.net This can aid in understanding its reactivity and in the design of new catalysts for its synthesis.
Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can be used to predict the binding mode of derivatives of this compound to biological targets. nih.gov Molecular dynamics simulations can then be used to study the stability of these complexes and to estimate their binding affinities. patsnap.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to correlate the structural features of derivatives of this compound with their biological activity or material properties. patsnap.com This can facilitate the virtual screening of large compound libraries and the identification of promising candidates for further experimental investigation.
Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of chemical information could accelerate the discovery of new synthetic routes, the prediction of reaction outcomes, and the design of novel molecules based on the this compound scaffold.
Table 2: Computational Approaches for the Study of this compound
| Computational Method | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.net | Optimized geometry, reaction energies, spectroscopic properties. |
| Molecular Docking | Prediction of binding to biological targets. nih.gov | Binding poses, interaction analysis, scoring functions. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. patsnap.com | Conformational changes, binding free energies, system stability. |
| QSAR Modeling | Correlation of chemical structure with biological activity. patsnap.com | Predictive models for activity, guidance for lead optimization. |
Role of this compound in Interdisciplinary Chemical Research
The unique combination of functional groups in this compound makes it a versatile platform for interdisciplinary research, with potential applications extending beyond its current use as a synthetic intermediate.
Promising areas for future interdisciplinary research include:
Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery, and aminopyridine derivatives have shown a wide range of biological activities. rsc.orgrsc.orgnih.gov Future research could focus on the synthesis and biological evaluation of novel compounds derived from this compound as potential therapeutic agents, for example, as kinase inhibitors or for the treatment of neglected tropical diseases. nih.govtandfonline.com
Materials Science: Pyridine-containing polymers and materials can exhibit interesting electronic and optical properties. researchgate.net The incorporation of this compound into novel polymers or metal-organic frameworks (MOFs) could lead to the development of new materials for applications in electronics, sensing, or gas storage.
Agrochemicals: Nitrogen-containing heterocycles are a common feature in many pesticides and herbicides. uni-muenster.de The exploration of derivatives of this compound as potential new agrochemicals could address the ongoing need for more effective and environmentally benign crop protection agents.
Chemical Biology: The development of fluorescent probes based on the this compound scaffold could provide new tools for studying biological processes. sioc-journal.cn Its ability to participate in specific interactions with biomolecules could also be exploited in the design of chemical probes for target identification and validation.
Q & A
Q. What are the established synthetic methodologies for 5-amino-6-methoxypyridine-3-carbonitrile, and how can reaction parameters be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example:
- Reaction Design : A reflux method using ethanol as a solvent with ammonium acetate as a catalyst can facilitate cyclization and nitrile group incorporation .
- Halogenation/Fluorination : Substitution reactions with anhydrous potassium fluoride (KF) in sulfolane at elevated temperatures (100–120°C) can replace chloro groups with fluorine, enhancing bioactivity .
- Purification : Recrystallization from DMF/ethanol (1:2) improves purity, while column chromatography isolates intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective in confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different experimental models?
Methodological Answer:
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature, cell lines). Variations in enzymatic assays (e.g., kinase inhibition) may arise from differing ATP concentrations .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in cell viability assays .
- Meta-Analysis : Cross-reference structural analogs (e.g., trifluoromethylpyridines) to identify substituent-dependent activity trends .
Advanced Research Questions
Q. What computational approaches are recommended for elucidating the binding interactions of this compound with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., kinase domains). Focus on π-π stacking between the pyridine ring and aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between the amino group and Asp86 in target enzymes) .
- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., methoxy’s electron-donating role) on binding affinity using Gaussian 16 .
Q. What strategies are employed to optimize multi-step synthesis pathways for derivatives of this compound to enhance bioactivity?
Methodological Answer:
- Parallel Synthesis : Use automated flow reactors to screen substituents (e.g., propyl vs. methyl groups) at C5/C6 positions, balancing lipophilicity and solubility .
- Late-Stage Functionalization : Introduce bioisosteres (e.g., trifluoromethyl groups) via palladium-catalyzed cross-coupling to improve metabolic stability .
- Kinetic Analysis : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., cyano group reduction) and adjust reagent stoichiometry .
Q. How can reaction intermediates be characterized to ensure correct progression in the synthesis of this compound?
Methodological Answer:
- TLC Monitoring : Use silica plates with UV detection (254 nm) to track intermediates (e.g., amine precursors) during condensation .
- HRMS Validation : Confirm molecular formulas of unstable intermediates (e.g., enamine adducts) with high-resolution mass spectrometry (error < 2 ppm) .
- In Situ FTIR : Detect transient species (e.g., nitrile oxides) during oxidation steps using ReactIR™ flow cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
